molecular formula C7H12O2 B1580608 2-Methyl-2-hexenoic acid CAS No. 28897-58-7

2-Methyl-2-hexenoic acid

Cat. No.: B1580608
CAS No.: 28897-58-7
M. Wt: 128.17 g/mol
InChI Key: AKOVMBAFZSPEQU-UHFFFAOYSA-N
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Description

2-Methyl-2-hexenoic acid, also known as (E)-2-methyl-2-hexenoic acid, is an organic compound with the molecular formula C7H12O2. It is a carboxylic acid with a double bond between the second and third carbon atoms and a methyl group attached to the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-hexenoic acid, can be synthesized through several methods. One common approach involves the epoxidation of hexenoic acid followed by methylation. This method typically uses epoxidizing agents such as peracids or hydrogen peroxide in the presence of a catalyst . The resulting epoxide is then subjected to methylation using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In industrial settings, the production of this compound, often involves the use of heterogeneous catalysts. For example, vanadium oxide or transition metal catalysts can be employed to facilitate the epoxidation and subsequent methylation reactions . These methods are designed to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-hexenoic acid, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of hexanoic acid derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Hexanoic acid derivatives.

    Substitution: Esters, amides, and other functional derivatives.

Scientific Research Applications

2-Methyl-2-hexenoic acid, has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-hexenoic acid, is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its double bond and methyl group positioning make it particularly useful in certain chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-2-methylhex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOVMBAFZSPEQU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067422
Record name 2-Hexenoic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28897-58-7, 97961-66-5
Record name 2-Hexenoic acid, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028897587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenoic acid, 2-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hexenoic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylhex-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.799
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Record name 2-Methyl-2-hexenoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-methyl-2-hexenoic acid influence its interaction with cinchonidine?

A: The structure of MHA, particularly its carboxylic acid group, plays a crucial role in its interaction with cinchonidine (CD). Research suggests that MHA predominantly forms hydrogen bonds with CD, primarily involving the quinuclidine nitrogen and hydroxyl group of CD []. DFT calculations and spectroscopic data point to the formation of stable complexes, specifically "1:3, halfN, cyclic" and "1:3, halfN, cyclic tilted", where three MHA molecules connect via hydrogen bonding, with two directly interacting with CD []. This interaction leads to a specific confinement of CD's torsional motions, slightly distorting its conformation [].

Q2: Can you elaborate on the significance of understanding the adsorption behavior of this compound on alumina?

A: Understanding the adsorption behavior of MHA on alumina is crucial due to its implications in heterogeneous catalysis. Studies utilizing in situ polarization-modulation infrared reflection-absorption spectroscopy (PM-IRRAS) have shown that MHA irreversibly adsorbs onto basic alumina sites in a bridging mode []. This strong interaction highlights the potential of alumina as a support material in catalytic processes involving MHA. Further research comparing its adsorption behavior to other acids like salicylic acid and benzoic acid can provide insights into selectivity and efficiency in catalytic applications [].

Q3: What analytical techniques are valuable in studying the interactions and properties of this compound?

A3: Several analytical techniques prove valuable in studying MHA:

  • NMR spectroscopy: Provides information about the structure and dynamics of MHA, particularly its interaction with molecules like cinchonidine [].
  • ATR-IR spectroscopy: Helps identify specific vibrational modes of MHA, offering insights into its binding modes and interactions with other molecules [, ].
  • PM-IRRAS: Enables real-time monitoring of MHA adsorption and desorption processes on surfaces like alumina, elucidating its kinetic behavior [].
  • DFT calculations: Complement experimental data by predicting stable conformations, vibrational frequencies, and interaction energies, offering a deeper understanding of MHA's behavior [, ].

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